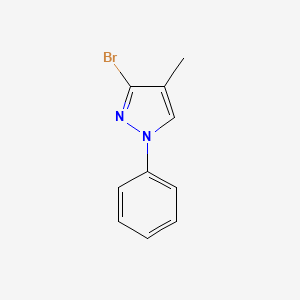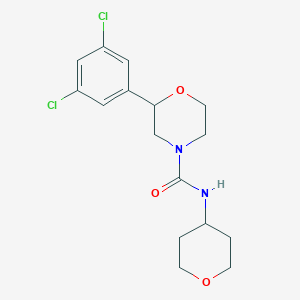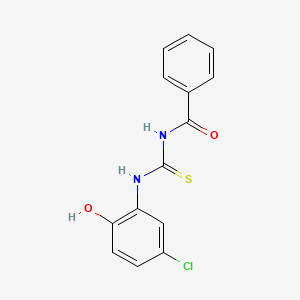
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea, also known as BCU, is a compound that has gained attention in recent years due to its potential applications in scientific research. BCU is a urea derivative that possesses a quinazoline core structure, which has been found to exhibit various biological activities. In
Mécanisme D'action
The mechanism of action of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is not fully understood. However, studies have suggested that (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea may exert its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of certain enzymes, such as topoisomerase II and protein kinase C. (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea may also exert its antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the synthesis of bacterial and fungal cell walls. Finally, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea may inhibit the replication of viruses by interfering with viral entry, replication, and assembly.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea can induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. Additionally, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. Finally, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea has been found to inhibit the replication of hepatitis C virus and human immunodeficiency virus type 1 by interfering with viral entry, replication, and assembly.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea in lab experiments is its broad spectrum of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is its potential toxicity, which may limit its use in certain in vivo experiments. Additionally, the mechanism of action of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is not fully understood, which may make it difficult to interpret the results of certain experiments.
Orientations Futures
There are several future directions for the research on (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea. One direction is to further investigate the mechanism of action of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea, which may provide insights into its biological activities and potential therapeutic applications. Another direction is to explore the potential of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea as a lead compound for the development of new anticancer, antibacterial, antifungal, and antiviral agents. Finally, future studies may focus on the optimization of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea synthesis and the development of more efficient and cost-effective methods for its production.
Méthodes De Synthèse
The synthesis of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea involves a multi-step process that starts with the reaction of 3-aminobenzyl alcohol with 2-cyanophenyl isocyanate to form the intermediate, 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbamic acid ethyl ester. The intermediate is then reacted with hydrazine hydrate to form (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)hydrazine. Finally, the target compound, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea, is obtained by reacting (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)hydrazine with 2-cyanophenyl isocyanate.
Applications De Recherche Scientifique
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea has been found to exhibit various biological activities, including anticancer, antibacterial, antifungal, and antiviral activities. (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea has also been found to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, and antifungal activity against Candida albicans. Additionally, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea has been shown to inhibit the replication of hepatitis C virus and human immunodeficiency virus type 1.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea involves the condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with 2-cyanophenyl isocyanate, followed by the addition of urea to form the final product.", "Starting Materials": [ "3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "2-cyanophenyl isocyanate", "urea" ], "Reaction": [ "Step 1: Condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde with 2-cyanophenyl isocyanate in the presence of a base such as triethylamine or pyridine to form the corresponding imine intermediate.", "Step 2: Addition of urea to the imine intermediate in the presence of a catalyst such as zinc chloride or magnesium oxide to form the final product, (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea." ] } | |
Numéro CAS |
941941-44-2 |
Formule moléculaire |
C23H17N5O2 |
Poids moléculaire |
395.422 |
Nom IUPAC |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-(2-cyanophenyl)urea |
InChI |
InChI=1S/C23H17N5O2/c24-14-17-10-4-6-12-19(17)25-22(29)27-21-18-11-5-7-13-20(18)26-23(30)28(21)15-16-8-2-1-3-9-16/h1-13H,15H2,(H2,25,27,29) |
Clé InChI |
UEQVOYVFBXOUSG-SZXQPVLSSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4C#N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2884061.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2884062.png)


![6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2884066.png)
![3,5-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-4-sulfonamide](/img/structure/B2884069.png)
![Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2884072.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-methyl-3-(thiolan-3-yl)urea](/img/structure/B2884074.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2884075.png)
![5-(cyclopentylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2884077.png)
![2-((4-bromobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884080.png)
![4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2884081.png)